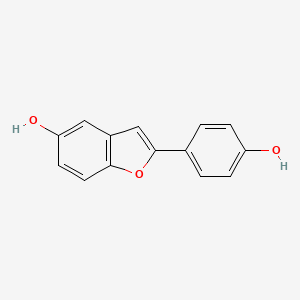

2-(4-Hydroxy-phenyl)benzofuran-5-OL

Übersicht

Beschreibung

2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL ist eine organische Verbindung, die zur Klasse der 2-Arylbenzofuran-Flavonoide gehört . Sie hat die Summenformel C14H10O3 und ein Molekulargewicht von 226,227 Da . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die einen Benzofuranring umfasst, der mit einer Phenylgruppe und einer Hydroxylgruppe an bestimmten Positionen verschmolzen ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine übliche Methode ist die Cyclisierung von o-Hydroxyarylketonen mit Phenylacetylenen in Gegenwart eines Katalysators . Diese Reaktion kann unter mikrowellen-gestützter Synthese (MWI) durchgeführt werden, um die Ausbeute zu verbessern und die Reaktionszeit zu verkürzen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz des Produktionsprozesses weiter verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of o-hydroxyaryl ketones with phenylacetylenes in the presence of a catalyst . This reaction can be carried out under microwave-assisted synthesis (MWI) to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Elektrophile Substitutionsreaktionen können am Benzofuranring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid (AlCl3) oder Eisen(III)-chlorid (FeCl3).

Wichtigste gebildete Produkte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Verschiedene substituierte Benzofuran-Derivate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Estrogen Receptor Modulation

One of the most notable applications of 2-(4-Hydroxy-phenyl)benzofuran-5-OL is its role as an estrogen receptor modulator . Research indicates that this compound acts as an inhibitor of both estrogen receptor alpha and beta, which may have implications for treating conditions influenced by estrogen signaling such as breast cancer and osteoporosis .

Therapeutic Potential in Cancer Treatment

Studies have demonstrated that this compound exhibits antitumor activity by inhibiting the proliferation of cancer cells through its interaction with estrogen receptors. This mechanism positions it as a candidate for further development in cancer therapeutics.

Biological Activities

Antioxidant Properties

Research has suggested that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity may contribute to its potential therapeutic effects in various diseases characterized by oxidative damage.

Anti-inflammatory Effects

There is evidence indicating that this compound may exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Breast Cancer Research : A study demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells by modulating estrogen receptor activity, showcasing its potential as a therapeutic agent against hormone-dependent cancers.

- Oxidative Stress Studies : Research has indicated that the antioxidant properties of this compound help mitigate oxidative damage in cellular models, suggesting further exploration into its protective effects against neurodegenerative diseases.

- Inflammation Models : In vivo studies have shown that treatment with this compound reduced markers of inflammation in animal models, indicating its potential utility in inflammatory conditions like arthritis.

Wirkmechanismus

The mechanism of action of 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to estrogen receptor beta (ESR2) and activates the expression of genes containing estrogen response elements (ERE).

Pathways Involved: The activation of estrogen receptor pathways leads to various biological effects, including cell growth inhibition and apoptosis.

Vergleich Mit ähnlichen Verbindungen

2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

2-Phenylbenzofuran: Fehlt die Hydroxylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

4-Hydroxybenzofuran: Hat eine Hydroxylgruppe an einer anderen Position, was zu Variationen in der Reaktivität und biologischen Aktivität führt.

Liste ähnlicher Verbindungen

- 2-Phenylbenzofuran

- 4-Hydroxybenzofuran

- Benzofuran-Derivate mit verschiedenen Substituenten

Biologische Aktivität

2-(4-Hydroxy-phenyl)benzofuran-5-OL, also known as 4-Hydroxy-2-benzofuranyl phenol, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHO, and it features a benzofuran core with a hydroxyl group at the 4-position of the phenyl ring. This structural configuration is significant as it influences the compound's reactivity and interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups, such as this compound, exhibit notable antioxidant properties. The presence of the hydroxyl group allows for effective scavenging of free radicals, thereby reducing oxidative stress in cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that benzofuran derivatives inhibited the proliferation of ovarian cancer cells (A2780), suggesting that similar compounds could be explored for their anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators. In vitro studies demonstrated that derivatives like this compound can reduce the production of inflammatory cytokines, thus supporting its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Modulation : The compound's hydroxyl group participates in redox reactions, influencing cellular oxidative stress levels.

- Enzyme Inhibition : It acts as an inhibitor for enzymes like COX and LOX, thereby modulating inflammatory responses.

- Cell Signaling Pathway Interference : By interacting with various signaling pathways, it may alter gene expression related to cell growth and apoptosis.

Study on Anticancer Activity

A significant study evaluated the effects of benzofuran derivatives on ovarian cancer cells. The results indicated that these compounds could effectively induce apoptosis in cancer cells at concentrations around 10 µM, highlighting their potential as therapeutic agents against ovarian cancer .

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory effects, this compound was tested in human neutrophils. The compound exhibited an IC value of approximately 12 µM for inhibiting leukotriene B production, demonstrating its efficacy in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC Value |

|---|---|---|---|

| This compound | Hydroxyl group on phenyl ring | Antioxidant, anticancer, anti-inflammatory | ~10 µM (anticancer) |

| Benzofuran Derivative A | Lacks hydroxyl group | Limited antioxidant activity | Not specified |

| Benzofuran Derivative B | Additional methoxy group | Enhanced anticancer activity | ~8 µM (anticancer) |

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNNDCMXZYWCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349669 | |

| Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52814-86-5 | |

| Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.